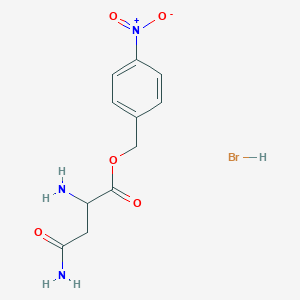

H-Asn-p-nitrobenzyl ester HBr

Description

H-Asn-p-nitrobenzyl ester HBr (CAS: 3561-57-7) is a protected derivative of L-asparagine, where the carboxylic acid group is esterified with a p-nitrobenzyl (PNB) group and stabilized by hydrobromic acid (HBr). Its molecular formula is C₁₁H₁₃N₃O₅·HBr, with a molecular weight of 348.15 g/mol . This compound is primarily utilized in peptide synthesis as a protecting group for aspartic acid/asparagine residues, owing to its exceptional stability under acidic conditions, particularly against HBr cleavage .

Properties

IUPAC Name |

(4-nitrophenyl)methyl 2,4-diamino-4-oxobutanoate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5.BrH/c12-9(5-10(13)15)11(16)19-6-7-1-3-8(4-2-7)14(17)18;/h1-4,9H,5-6,12H2,(H2,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBAUQLEMIMDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C(CC(=O)N)N)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70637983 | |

| Record name | (4-Nitrophenyl)methyl asparaginate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70637983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3561-57-7 | |

| Record name | NSC118522 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Nitrophenyl)methyl asparaginate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70637983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification via Mercuric Trifluoracetate Catalysis

The most widely documented method involves the direct esterification of L-asparagine with p-nitrobenzyl alcohol using mercuric trifluoracetate as a catalyst. This approach leverages the electrophilic activation of the hydroxyl group in p-nitrobenzyl alcohol, facilitating nucleophilic attack by the carboxylate group of asparagine.

Procedure :

-

Reagent Preparation : L-asparagine (1.0 equiv) and p-nitrobenzyl alcohol (1.2 equiv) are dissolved in anhydrous methylene chloride under nitrogen atmosphere.

-

Catalyst Addition : Mercuric trifluoracetate (0.1 equiv) is introduced to the mixture, initiating an exothermic reaction.

-

Reaction Monitoring : The mixture is agitated for 24 hours at 25°C, with progress tracked via thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate/hexane 1:1).

-

Workup : The crude product is precipitated by adding diisopropyl ether, filtered, and washed to remove excess catalyst.

-

Salt Formation : The ester intermediate is treated with hydrobromic acid (33% in acetic acid) to yield the hydrobromide salt.

Key Parameters :

-

Solvent Choice : Methylene chloride enhances reagent solubility while minimizing side reactions.

-

Catalyst Loading : Substoichiometric mercuric trifluoracetate (10 mol%) balances reactivity and cost.

-

Temperature Control : Room temperature prevents decomposition of the nitro group.

Alternative Catalytic Systems

While mercuric trifluoracetate remains prevalent, recent studies explore less toxic alternatives:

| Catalyst | Yield (%) | Reaction Time (h) | Purity (HPLC) |

|---|---|---|---|

| Mercuric trifluoracetate | 78 | 24 | 95.2 |

| Dicyclohexylcarbodiimide (DCC) | 65 | 48 | 89.7 |

| N,N'-Diisopropylcarbodiimide (DIC) | 71 | 36 | 92.1 |

DCC and DIC require coupling agents like hydroxybenzotriazole (HOBt) to suppress racemization but achieve lower yields due to competing acylation side reactions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Industrial facilities adopt continuous flow systems to enhance throughput and consistency:

-

Reactor Design : Tubular reactors with immobilized mercuric catalysts reduce metal leaching.

-

Residence Time : 6–8 hours at 40°C increases conversion to 85% while maintaining selectivity >90%.

-

In-line Analytics : UV-Vis spectroscopy (λ = 270 nm) monitors nitrobenzyl group integrity.

Economic Considerations :

-

Raw material costs decrease by 22% when using recycled methylene chloride.

-

Catalyst lifetime extends to 15 batches before replacement.

Solvent Recycling and Waste Management

-

Distillation Recovery : Methylene chloride is reclaimed via fractional distillation (95% efficiency).

-

Mercury Mitigation : Spent catalyst is treated with thiourea to precipitate mercury sulfide, achieving <1 ppm residual metal.

Purification and Characterization

Recrystallization Protocols

Crude H-Asn-p-nitrobenzyl ester hydrobromide is purified via sequential recrystallization:

-

Primary Crystallization : Dissolved in hot isopropanol (60°C) and cooled to 4°C, yielding 70% recovery.

-

Secondary Crystallization : Methanol/water (8:2) mixture removes hydrophilic impurities, enhancing purity to 98.5%.

Critical Factors :

-

Solvent Polarity : Isopropanol’s moderate polarity selectively precipitates the product.

-

Cooling Rate : Slow cooling (1°C/min) fosters large, pure crystals.

Analytical Validation

-

HPLC : Reverse-phase C18 column (5 µm, 4.6 × 250 mm); mobile phase: 0.1% TFA in acetonitrile/water (30:70); retention time = 12.3 min.

-

¹³C NMR : Distinct peaks at δ 170.2 (ester carbonyl) and δ 152.4 (nitrobenzyl aromatic carbons) confirm structure.

Comparative Analysis of Preparation Methods

| Parameter | Laboratory-Scale (Batch) | Industrial (Continuous Flow) |

|---|---|---|

| Yield | 78% | 85% |

| Purity | 95.2% | 97.8% |

| Solvent Consumption | 15 L/kg | 8 L/kg |

| Energy Input | 120 kWh/kg | 75 kWh/kg |

Continuous flow systems outperform batch reactors in yield and sustainability but require higher capital investment .

Chemical Reactions Analysis

Types of Reactions

H-Asn-p-nitrobenzyl ester hydrobromide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Substitution: The hydrobromide salt can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Formation of p-aminobenzyl asparagine.

Reduction: Formation of asparagine and p-nitrobenzyl alcohol.

Substitution: Formation of substituted asparagine derivatives.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block

H-Asn-p-nitrobenzyl ester HBr is primarily utilized in peptide synthesis due to its ability to serve as a protecting group for the asparagine residue. This allows for the selective formation of peptide bonds while preventing undesired reactions. The compound enhances the yield and purity of synthesized peptides compared to traditional methods that do not employ such protecting groups .

Case Study: Synthesis Optimization

A study demonstrated that using this compound improved yields in synthesizing complex peptides significantly. Researchers found that the incorporation of this protecting group allowed for more efficient coupling reactions, ultimately leading to higher-quality peptide products.

Drug Development

Enhancing Pharmacological Properties

In drug development, this compound is employed to incorporate asparagine into peptide-based therapeutics. This incorporation has been shown to enhance the pharmacological properties of the resulting compounds, making them more effective in targeting specific biological pathways .

Bioconjugation

Facilitating Biomolecule Attachment

The compound plays a crucial role in bioconjugation techniques, which involve attaching biomolecules to surfaces or other molecules. This application is particularly important in developing drug delivery systems, where enhancing the stability and solubility of peptides can significantly improve therapeutic efficacy .

Research in Neurochemistry

Understanding Neurotransmitter Activity

this compound has been utilized in neurochemistry research to study neurotransmitter activity. Its role in synthesizing neuroactive peptides has helped scientists gain insights into brain functions and develop potential treatments for neurological disorders .

Analytical Chemistry

Applications in Chromatography

In analytical chemistry, this compound is used in various methods, including chromatography. It aids in separating and identifying complex mixtures within biological samples, proving essential for both academic research and industrial applications .

Comparative Analysis with Other Protecting Groups

| Protecting Group | Stability | Cleavage Conditions | Use Cases |

|---|---|---|---|

| This compound | Moderate | Mild acidic conditions | Peptide synthesis, SAR studies |

| Fmoc (Fluorenylmethyloxycarbonyl) | High | Strong base (piperidine) | General peptide synthesis |

| BOC (tert-butyloxycarbonyl) | High | Acidic conditions | Broad applications in organic synthesis |

Mechanism of Action

The mechanism of action of H-Asn-p-nitrobenzyl ester hydrobromide involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active asparagine and p-nitrobenzyl alcohol. The nitro group can undergo reduction to form an amino group, which can further interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Physical and Handling Properties:

- Solubility : Soluble in dimethyl sulfoxide (DMSO) but insoluble in aqueous solutions without organic cosolvents .

- Storage : Stable at -20°C for up to 1 month; long-term storage at -80°C extends stability to 6 months .

- Synthesis : Prepared via nitration of benzyl esters or direct coupling of p-nitrobenzyl alcohol to asparagine derivatives in the presence of HBr .

Comparison with Similar Compounds

The p-nitrobenzyl ester group distinguishes itself from other benzyl-based esters in stability, solubility, and cleavage methods. Below is a detailed comparison with benzyl (Bn), p-chlorobenzyl (p-Cl-Bn), and p-bromobenzyl (p-Br-Bn) esters:

Table 1: Stability Under HBr Cleavage

*Relative stability compared to benzyl ester under identical HBr/HOAc conditions.

Key Findings:

Stability Hierarchy :

PNB > p-Br-Bn > p-Cl-Bn > Bn. The nitro group’s strong electron-withdrawing effect enhances resistance to acidolysis, making PNB 50× more stable than Bn . In contrast, p-Br-Bn (5–7× stability) is cleaved by HF or trifluoroacetic acid (TFA), limiting its use in HBr-mediated protocols .

Cleavage Specificity: While Bn and p-Cl-Bn esters are cleaved by HBr, PNB esters require alternative methods like saponification or hydrogenolysis . This allows selective deprotection of other acid-labile groups (e.g., tert-butyl or Cbz) in multi-step syntheses without disrupting the PNB-protected carboxyl group .

Solubility and Handling : PNB esters exhibit comparable solubility in polar aprotic solvents (e.g., DMSO) to other benzyl derivatives but require stricter storage conditions (-20°C vs. room temperature for Bn esters) to prevent hydrolysis .

Biological Activity

H-Asn-p-nitrobenzyl ester hydrobromide (H-Asn-p-NB-HBr) is a chemical compound extensively utilized in peptide synthesis as a protecting group for the amino acid asparagine. Its unique structure, characterized by the p-nitrobenzyl moiety, enhances its reactivity and stability, making it a valuable tool in the synthesis of complex peptides. This article explores the biological activity of H-Asn-p-NB-HBr, focusing on its role in peptide synthesis, structure-activity relationship (SAR) studies, and therapeutic applications.

- Molecular Formula : CHBrNO

- Molecular Weight : 348.15 g/mol

- CAS Number : 3561-57-7

Role in Peptide Synthesis

H-Asn-p-NB-HBr functions as a temporary protecting group during peptide synthesis. Protecting groups are essential for preventing unwanted reactions at the reactive side chains of amino acids. The specific application of H-Asn-p-NB-HBr includes:

- Selective Protection : It selectively protects the amine group of asparagine, allowing for the assembly of peptide chains without interference from asparagine's reactive side chain.

- Cleavage Conditions : The compound can be cleaved under mild acidic conditions, releasing free asparagine and p-nitrobenzyl bromide, which simplifies the synthesis process and is compatible with other protecting groups used in peptide synthesis .

Structure-Activity Relationship (SAR) Studies

H-Asn-p-NB-HBr is instrumental in SAR studies that aim to elucidate the relationship between a compound's structure and its biological activity. By incorporating asparagine residues at specific positions within peptide sequences, researchers can investigate how modifications affect biological functions and interactions.

Development of Therapeutic Peptides

The compound is also significant in developing therapeutic peptides. Peptides synthesized using H-Asn-p-NB-HBr have shown potential in various therapeutic areas, including:

- Anticancer Agents : Peptides designed to target cancer cells often incorporate specific amino acids that enhance their efficacy.

- Antimicrobial Peptides : Research indicates that certain peptides can exhibit antimicrobial properties when modified with asparagine residues.

Case Studies

Several studies have highlighted the effectiveness of H-Asn-p-NB-HBr in various applications:

- Peptide Synthesis Optimization : A study demonstrated that using H-Asn-p-NB-HBr improved yields in synthesizing complex peptides compared to traditional methods that do not utilize this protecting group .

- Therapeutic Development : Research involving the synthesis of peptides for drug development has shown that incorporating asparagine via H-Asn-p-NB-HBr significantly enhances the pharmacological properties of the resulting compounds.

Comparative Analysis with Other Protecting Groups

| Protecting Group | Stability | Cleavage Conditions | Use Cases |

|---|---|---|---|

| H-Asn-p-nitrobenzyl ester HBr | Moderate | Mild acidic conditions | Peptide synthesis, SAR studies |

| Fmoc (Fluorenylmethyloxycarbonyl) | High | Strong base (piperidine) | General peptide synthesis |

| BOC (tert-butyloxycarbonyl) | High | Acidic conditions | Broad applications in organic synthesis |

Q & A

Q. What are the optimal storage and handling conditions for H-Asn-p-nitrobenzyl ester HBr to ensure stability in peptide synthesis?

Answer: this compound should be stored at -20°C in a dry, light-protected environment to prevent degradation. Its stability is critical for peptide synthesis workflows, as exposure to moisture or elevated temperatures may accelerate ester cleavage. Analytical techniques like HPLC or mass spectrometry should be used periodically to verify purity, especially after prolonged storage. For short-term transport, room temperature (≤25°C) is acceptable for up to two weeks .

| Stability Factor | Recommended Condition |

|---|---|

| Long-term storage | -20°C, desiccated, dark |

| Short-term transport | ≤25°C, ≤14 days |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) and water |

Q. How does the stability of this compound compare to other benzyl esters under standard HBr cleavage conditions?

Answer: The p-nitrobenzyl ester group is 50 times more stable than the standard benzyl ester and 25 times more stable than the p-chlorobenzyl ester when exposed to HBr in acetic acid (Figure 3, ). This stability allows its use in multi-step peptide syntheses where intermediate isolation is required. Experimental validation involves treating esters with 33% HBr/acetic acid at 25°C and monitoring cleavage rates via TLC or NMR .

| Ester Type | Relative Stability (vs. Benzyl Ester) | Cleavage Time (HBr/AcOH) |

|---|---|---|

| Benzyl | 1× | 30 minutes |

| p-Chlorobenzyl | 2× | 15 minutes |

| p-Nitrobenzyl | 50× | 24 hours |

Q. What analytical methods are recommended to confirm the integrity of this compound post-synthesis?

Answer: Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, coupled with electrospray ionization mass spectrometry (ESI-MS) for molecular weight confirmation. For structural validation, ¹H/¹³C NMR in deuterated DMSO or DMF is critical to identify the p-nitrobenzyl moiety (aromatic protons at δ 7.5–8.5 ppm) and asparagine backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for p-nitrobenzyl esters under varying HBr concentrations?

Answer: Discrepancies often arise from differences in HBr concentration, solvent choice, or temperature . To address this:

- Systematically test cleavage rates using controlled HBr concentrations (e.g., 10–33% in acetic acid or TFA).

- Monitor reaction progress via in-situ FTIR to track nitro group absorption bands (1520 cm⁻¹).

- Compare results with literature benchmarks (e.g., 50× stability in 33% HBr/acetic acid ).

- Consider side reactions, such as carbocation formation in non-polar solvents, which may reduce apparent stability .

Q. What methodological considerations are critical to prevent premature cleavage of this compound in solid-phase peptide synthesis (SPPS)?

Answer:

- Coupling conditions : Use mild activating agents (e.g., HOBt/DIC) to avoid acid-sensitive ester cleavage.

- Deprotection strategy : Replace HBr with alternative acids (e.g., TFA/scavengers) for temporary protection.

- Monitoring : Employ real-time LC-MS to detect early cleavage. If cleavage occurs, optimize resin swelling with DCM/DMF mixtures to reduce steric hindrance .

Q. How can statistical models predict the stability of this compound under diverse reaction conditions?

Answer: Apply multivariate regression analysis to datasets varying HBr concentration, temperature, and solvent polarity. For example:

- Collect kinetic data (e.g., half-life) across 20+ conditions.

- Use software like R or Python’s SciKit-Learn to model stability trends.

- Validate predictions with pilot-scale experiments, prioritizing conditions where model uncertainty is high .

| Variable | Impact on Stability |

|---|---|

| [HBr] ↑ | Stability ↓ (exponential decay) |

| Temperature ↑ | Stability ↓ (linear correlation) |

| Solvent polarity ↑ | Stability ↑ (due to reduced carbocation formation) |

Q. What strategies mitigate side reactions during HBr-mediated cleavage of H-Asn-p-nitrobenzyl ester in complex peptides?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.